molecular formula C10H19NO3 B12676090 2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- CAS No. 19742-05-3

2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))-

Cat. No.: B12676090
CAS No.: 19742-05-3
M. Wt: 201.26 g/mol
InChI Key: LTLKXVMJVVBMHL-WGTSGOJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- is a chemical compound with a complex structure that includes a piperidine ring and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- typically involves the reaction of piperidine derivatives with acetic acid and hydroxypropyl groups under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high-quality output. The use of automated systems and stringent quality control measures is essential to maintain consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The piperidine ring can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may play a role in binding to enzymes or receptors, while the piperidine ring can influence the compound’s overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Piperidineacetic acid
  • 6-Hydroxypropylpiperidine
  • 2-(1-Hydroxypropyl)piperidine

Uniqueness

2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical properties and biological activities compared to similar compounds.

Properties

CAS No.

19742-05-3

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

2-[(2R,6S)-6-(1-hydroxypropyl)piperidin-2-yl]acetic acid

InChI

InChI=1S/C10H19NO3/c1-2-9(12)8-5-3-4-7(11-8)6-10(13)14/h7-9,11-12H,2-6H2,1H3,(H,13,14)/t7-,8+,9?/m1/s1

InChI Key

LTLKXVMJVVBMHL-WGTSGOJVSA-N

Isomeric SMILES

CCC([C@@H]1CCC[C@@H](N1)CC(=O)O)O

Canonical SMILES

CCC(C1CCCC(N1)CC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.